molecular formula C9H7NO2S B3233051 3-Methylbenzo[d]isothiazole-5-carboxylic acid CAS No. 135085-95-9

3-Methylbenzo[d]isothiazole-5-carboxylic acid

Cat. No.: B3233051
CAS No.: 135085-95-9
M. Wt: 193.22 g/mol
InChI Key: NSGKJCIWPOVPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Benzisothiazole Chemistry

The chemistry of sulfur-nitrogen heterocycles has been a subject of investigation for over a century. The synthesis of the parent benzisothiazole scaffold and its derivatives has evolved significantly, with numerous methods being developed to construct this heterocyclic system. Early methods often involved harsh reaction conditions, but modern synthetic chemistry has provided milder and more efficient pathways. arkat-usa.org

Key synthetic strategies for the benzisothiazole core include:

Cyclization of o-substituted benzene (B151609) derivatives: This is a common approach where a benzene ring pre-functionalized with nitrogen and sulfur-containing groups is cyclized.

From nitrogen-preloaded aromatics: Utilizing aromatic compounds with a nitrogen-containing substituent as a starting point for the annulation of the sulfur-containing part of the heterocycle.

From sulfur-preloaded aromatics: Conversely, starting with a sulfur-functionalized aromatic compound and introducing the nitrogen atom to complete the ring system.

The continuous development of these synthetic methodologies has expanded the accessible chemical space for benzisothiazole derivatives, allowing for the synthesis of a wide array of substituted analogues for further investigation.

Significance of Carboxylic Acid Functionalities in Heterocyclic Systems

The carboxylic acid group is a crucial functional group in the design of biologically active molecules. Its presence in a heterocyclic system like benzisothiazole can profoundly influence the compound's physicochemical and biological properties.

Key Roles of the Carboxylic Acid Group:

Property InfluencedSignificance
Solubility The ionizable nature of the carboxylic acid group at physiological pH can enhance aqueous solubility, which is often a desirable trait for potential therapeutic agents.
Acidity Carboxylic acids are notably more acidic than alcohols, allowing them to act as proton donors in biological systems. google.com
Binding Interactions The carboxylate can act as a hydrogen bond acceptor and can also participate in ionic interactions with biological targets such as enzymes and receptors.
Metabolic Stability The introduction of a carboxylic acid can influence the metabolic fate of a molecule.

These properties make carboxylic acid-substituted heterocycles, including 3-Methylbenzo[d]isothiazole-5-carboxylic acid, attractive scaffolds in medicinal chemistry and drug discovery.

Current Research Trends in this compound and Related Scaffolds

While specific research on this compound is not extensively documented in publicly available literature, research on related benzisothiazole and isothiazole (B42339) carboxylic acid derivatives provides insight into the current trends and potential areas of interest for this compound.

Research on analogous structures has focused on their potential biological activities. For instance, various benzisothiazole derivatives have been investigated for their antiproliferative and cytotoxic effects against cancer cell lines. nih.gov Similarly, other isothiazole carboxylic acid derivatives have been explored for their antimicrobial and other therapeutic properties. mdpi.com

The research trends for scaffolds related to this compound are summarized below:

Research AreaFocus
Anticancer Activity Synthesis of novel derivatives and evaluation of their efficacy against various cancer cell lines.
Antimicrobial Agents Exploration of activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition Investigation as inhibitors of specific enzymes implicated in disease pathways.

These trends suggest that the primary research interest in a compound like this compound would likely be in the exploration of its biological activity.

Scope and Objectives of Research on this compound

Based on the research trends for related compounds, the scope and objectives of research on this compound can be outlined as follows:

Primary Objectives:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to this compound and its derivatives. This would involve the full characterization of these new chemical entities using modern analytical techniques.

Biological Screening: A comprehensive evaluation of the synthesized compounds for a range of biological activities, likely prioritizing anticancer and antimicrobial screening based on the activities observed for related scaffolds.

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of this compound to understand how different substituents influence its biological activity. This is crucial for optimizing the potency and selectivity of lead compounds.

Physicochemical Properties of a Representative Isothiazole Carboxylic Acid:

Below are the physicochemical properties for a related compound, 3-Methylisothiazole-5-carboxylic acid, which can provide an indication of the general properties of this class of molecules.

PropertyValue
Molecular Formula C5H5NO2S
Molecular Weight 143.16 g/mol
Purity 95%

This data for a similar, non-benzofused analogue, highlights the basic chemical information that would be established for this compound in the initial phases of research. cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-benzothiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-7-4-6(9(11)12)2-3-8(7)13-10-5/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGKJCIWPOVPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC2=C1C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methylbenzo D Isothiazole 5 Carboxylic Acid

De Novo Synthesis Strategies for the Benzo[d]isothiazole Core

The formation of the benzo[d]isothiazole scaffold is a critical step, with several established routes offering access to this privileged heterocyclic system. These strategies often involve the formation of the key sulfur-nitrogen bond through cyclization reactions.

Cyclization Reactions Involving Sulfur and Nitrogen Precursors

A prevalent method for constructing the benzo[d]isothiazole core involves the intramolecular cyclization of appropriately substituted benzene (B151609) rings that already contain both sulfur and nitrogen functionalities. One of the most common approaches utilizes 2-mercaptobenzamide derivatives. For instance, the copper(I)-catalyzed intramolecular N–S bond formation through oxidative dehydrogenative cyclization of 2-mercaptobenzamides provides an efficient route to benzo[d]isothiazol-3(2H)-ones, which can be precursors to other derivatives. uwindsor.ca This reaction often employs oxygen as a green oxidant. uwindsor.ca Electrochemical methods have also been developed for this transformation, offering a metal-free alternative for the dehydrogenative cyclization of 2-mercaptobenzamides to form the N–S bond. uwindsor.ca

Catalyst/ReagentStarting MaterialProduct TypeYieldReference
Cu(I) / O₂2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesExcellent uwindsor.ca
KBr / O₂2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesExcellent uwindsor.ca
Electrochemical2-MercaptobenzamidesBenzo[d]isothiazol-3(2H)-onesModerate to Good uwindsor.ca

Ring-Closure Approaches from Substituted Benzenes

An alternative and highly versatile strategy involves the construction of the isothiazole (B42339) ring onto a pre-existing, suitably substituted benzene ring. This approach is particularly relevant for the synthesis of 3-Methylbenzo[d]isothiazole-5-carboxylic acid as it allows for the starting material to already possess the required methyl and carboxylic acid (or a precursor) groups.

A common method in this category is the reaction of 2-halobenzamides with a sulfur source. For example, 2-halobenzamides can undergo intermolecular reactions with elemental sulfur (S₈), potassium thiocyanate (B1210189) (KSCN), or carbon disulfide (CS₂) in the presence of a transition-metal catalyst, such as copper, to form the benzo[d]isothiazole ring. uwindsor.ca These reactions often proceed via a cascade process involving C–S bond formation followed by N–S bond cyclization. uwindsor.ca For the specific synthesis of the target molecule, a starting material like 4-amino-3-methylbenzoic acid or its derivatives could be envisioned, which would then undergo reactions to introduce the sulfur atom and facilitate cyclization. For instance, the cyclization of 4-aminobenzoates with potassium thiocyanate and bromine in acetic acid is a known method for forming a 2-aminobenzothiazole-6-carboxylate structure. A similar strategy, starting with an appropriately substituted 4-amino-3-methylbenzoic acid derivative, could potentially lead to the desired benzo[d]isothiazole core.

ReactantsCatalystProductReference
2-Halobenzamides + S₈CuClBenzo[d]isothiazol-3(2H)-ones uwindsor.ca
2-Bromobenzamides + KSCNCu(I)Benzo[d]isothiazol-3(2H)-ones uwindsor.ca
2-Halobenzamides + CS₂Cu(I)Benzo[d]isothiazol-3(2H)-ones uwindsor.ca

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While specific MCRs for this compound are not extensively documented, the general synthesis of isothiazoles can be achieved through such pathways. For example, a three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides has been developed for the synthesis of thiazoles and isothiazoles. nih.gov The adaptation of such strategies to benzene-annulated systems could provide a direct route to the target compound from simple precursors.

Introduction of the Carboxylic Acid Moiety

Once the 3-methylbenzo[d]isothiazole scaffold is in place, or if a precursor is synthesized, the next critical step is the introduction or unmasking of the carboxylic acid group at the 5-position.

Oxidation of Precursor Methyl or Aldehyde Groups

If a synthetic route yields 3,5-dimethylbenzo[d]isothiazole, the methyl group at the 5-position could potentially be oxidized to a carboxylic acid. The oxidation of a methyl group on a benzothiazole (B30560) ring to an aldehyde has been reported, which could then be further oxidized to a carboxylic acid. google.com For instance, the gas-phase oxidation of 2-methylbenzothiazole (B86508) with OH radicals can lead to the formation of an aldehyde at the 2-position. google.com While this is on a different position and ring system, it demonstrates the feasibility of oxidizing a methyl group on such a heterocyclic scaffold. Stronger oxidizing agents would be required for the conversion to a carboxylic acid.

Alternatively, if a 3-methyl-5-formylbenzo[d]isothiazole intermediate could be synthesized, its oxidation to the corresponding carboxylic acid would be a straightforward transformation using standard oxidizing agents like potassium permanganate (B83412) or chromic acid.

Carboxylation Reactions on the Benzo[d]isothiazole Scaffold

Direct carboxylation of the 3-methylbenzo[d]isothiazole scaffold at the 5-position presents another synthetic avenue. This can be challenging due to the need for regioselective functionalization. One potential strategy is the use of directed ortho-metalation (DoM). If a suitable directing group is present on the molecule, it can direct lithiation to an adjacent position, after which the resulting organolithium species can be quenched with carbon dioxide to install the carboxylic acid group.

Another approach involves the conversion of a precursor functional group at the 5-position. For example, a 5-bromo-3-methylbenzo[d]isothiazole (B13029409) intermediate could be subjected to a Grignard reaction with magnesium, followed by quenching with carbon dioxide to yield the desired carboxylic acid. Mechanochemical Grignard reactions with gaseous CO₂ have been shown to be effective for the carboxylation of organobromides. mdpi.com Alternatively, hydrolysis of a 5-cyano-3-methylbenzo[d]isothiazole intermediate, which could potentially be synthesized via a Sandmeyer reaction from a 5-amino-3-methylbenzo[d]isothiazole precursor, would also yield the target carboxylic acid. The hydrolysis of a cyano group to a carboxylic acid is a well-established transformation.

Hydrolysis of Nitrile or Ester Precursors

The final step in many synthetic routes to obtain this compound is the hydrolysis of a more stable or synthetically accessible precursor, such as a nitrile or an ester. This transformation is a fundamental and widely applied method in organic synthesis.

The hydrolysis of an ester precursor, typically a methyl or ethyl ester, is commonly achieved under basic conditions. Saponification using an alkali metal hydroxide (B78521), such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixed aqueous-organic solvent system like methanol (B129727)/water or tetrahydrofuran (B95107) (THF)/water is a standard procedure. chemicalbook.comnih.govchemspider.com The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid.

Alternatively, the carboxylic acid can be generated from a nitrile precursor (3-methylbenzo[d]isothiazole-5-carbonitrile). This can be accomplished under either acidic or basic conditions, though acidic hydrolysis is frequently employed for heterocyclic systems. Treatment with strong acids, such as concentrated sulfuric acid (H₂SO₄) or sodium nitrite (B80452) in trifluoroacetic acid (TFA), can effectively convert the cyano group to a carboxylic acid, often proceeding through a carboxamide intermediate. mdpi.comnih.govmdpi.com

Precursor TypeReagentsSolvent SystemConditionReference
Methyl/Ethyl EsterNaOH or LiOHMethanol/Water or THF/WaterRoom Temp. to Reflux chemicalbook.comnih.govchemspider.com
Nitrile (Cyano)conc. H₂SO₄Sulfuric AcidRoom Temperature mdpi.com
Nitrile (Cyano)NaNO₂Trifluoroacetic Acid (TFA)~0 °C mdpi.com

Introduction of the Methyl Substituent at the C-3 Position

The placement of the methyl group at the C-3 position of the benzo[d]isothiazole ring is a critical aspect of the synthesis. This is typically achieved not by substitution on a pre-formed ring, but by using starting materials that already contain the methyl group in the correct position for cyclization.

Regioselective Methylation Strategies

Direct regioselective methylation at the C-3 position of a pre-existing benzo[d]isothiazole-5-carboxylic acid scaffold is not a commonly favored synthetic strategy. Such C-H activation or methylation reactions on the isothiazole ring can be challenging and may lack the required regioselectivity, potentially leading to mixtures of products or reaction at other positions. The literature on isothiazole chemistry indicates that N-alkylation and O-alkylation are more common than direct C-alkylation. thieme-connect.de

Pre-functionalized Starting Materials

The most efficient and common strategy for introducing the C-3 methyl group is to begin with a pre-functionalized aromatic precursor. A key starting material for this approach is an ortho-mercaptoacetophenone derivative. arkat-usa.orgorganic-chemistry.org In this method, the acetyl group (CH₃-C=O) of the acetophenone (B1666503) already contains the required methyl group destined for the C-3 position.

A prominent reaction pathway involves an S-nitrosation of the o-mercaptoacetophenone, followed by an intramolecular aza-Wittig reaction with a phosphine (B1218219) reagent. arkat-usa.org This sequence directly leads to the construction of the isothiazole ring, with the methyl group from the acetyl moiety unambiguously installed at the C-3 position. This approach ensures complete regioselectivity and is a powerful method for synthesizing 3-substituted benzo[d]isothiazoles.

Optimization of Reaction Conditions and Yields

Catalytic Systems and Reagents

The construction of the benzo[d]isothiazole core often relies on transition-metal catalysis to facilitate the crucial C-S and N-S bond formations. nih.gov Copper-based catalysts are particularly prevalent in this field.

Copper Catalysts : Both copper(I) and copper(II) salts have been successfully employed. Systems using CuCl, CuI, and CuBr₂ are effective for the cyclization of substrates like 2-halobenzamides with a sulfur source. arkat-usa.orgorganic-chemistry.orgnih.gov

Rhodium Catalysts : Rhodium complexes such as [Cp*Rh(MeCN)₃][SbF₆]₂ have been used for the oxidative annulation of benzimidates with elemental sulfur to form the benzo[d]isothiazole ring. arkat-usa.org

Nickel Catalysts : Recyclable nano-nickel ferrite (B1171679) catalysts have been developed for cascade reactions involving 2-halobenzamides and elemental sulfur, offering a more sustainable approach. arkat-usa.orgnih.gov

Beyond catalysts, the choice of reagents, including sulfur sources, oxidants, and bases, is critical.

Catalyst / Reagent TypeSpecific ExamplesApplicationReference
Catalysts
CopperCuCl, CuI, CuBr₂C–S and N–S bond formation/cyclization arkat-usa.orgorganic-chemistry.orgnih.gov
Rhodium[Cp*Rh(MeCN)₃][SbF₆]₂Oxidative annulation of benzimidates arkat-usa.org
Nickelnano-NiFe₂O₄Cascade cyclization from 2-halobenzamides arkat-usa.orgnih.gov
Reagents
Sulfur SourceElemental Sulfur (S₈), Carbon Disulfide (CS₂)Provides sulfur atom for the heterocycle nih.gov
OxidantO₂, Silver Acetate (B1210297) (AgOAc)Facilitates oxidative dehydrogenative cyclization arkat-usa.orgnih.gov
Base4-Dimethylaminopyridine (DMAP)Base for nickel-catalyzed reactions arkat-usa.org
Aza-Wittig ReagentTriphenylphosphine derivatives (e.g., EtPPh₂)Used in cyclization from o-mercaptoacetophenones arkat-usa.org

Solvent Effects and Temperature Control

The reaction solvent can significantly influence reaction rates, yields, and even the reaction pathway. For the synthesis of benzo[d]isothiazoles, a range of solvents has been explored.

Common Solvents : Dimethylformamide (DMF) is frequently used for copper-catalyzed reactions. arkat-usa.org For the rhodium-catalyzed synthesis, trifluorotoluene (PhCF₃) has been shown to be effective. arkat-usa.org In certain aza-Wittig approaches, tetrahydrofuran (THF) provided the highest yields compared to other solvents like dioxane, DCM, and toluene. arkat-usa.org

Green Solvents : Research into more environmentally friendly conditions has shown that water can be an excellent solvent for the synthesis of related benzothiazoles, suggesting its potential applicability in this area as well. researchgate.net

Temperature control is paramount for controlling reaction kinetics and minimizing the formation of byproducts. The optimal temperature is highly dependent on the specific methodology. For instance, transition-metal-catalyzed cyclizations often require elevated temperatures, typically ranging from 70 °C to 135 °C, and can sometimes be accelerated by microwave irradiation. arkat-usa.orgnih.gov In contrast, reactions involving sensitive intermediates, such as the S-nitroso species in the aza-Wittig pathway, may require cooling to 0 °C to prevent decomposition. arkat-usa.org

MethodologySolvent(s)Temperature RangeReference
Copper-Catalyzed CyclizationDMF70 - 135 °C arkat-usa.org
Rhodium-Catalyzed AnnulationPhCF₃100 °C arkat-usa.org
Aza-Wittig ReactionTHF, Dioxane, Toluene0 °C arkat-usa.org
Microwave-Assisted SynthesisVariesElevated (MW) nih.gov

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of compounds structurally related to this compound, several eco-friendly strategies have been explored. These methods focus on the use of less hazardous reagents, renewable solvents, and energy-efficient reaction conditions.

One prominent green approach involves the use of water as a solvent, which is non-toxic, non-flammable, and readily available. For instance, the cyclization of 2-aminothiophenols with various reagents to form benzothiazole derivatives has been successfully carried out in aqueous media bohrium.comrsc.org. This approach avoids the use of volatile organic compounds (VOCs), which are common in traditional organic synthesis and contribute to air pollution.

Another green strategy is the use of microwave irradiation to accelerate reactions. Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods researchgate.net. The synthesis of benzothiazole derivatives through the condensation of 2-aminothiophenol (B119425) with carboxylic acids has been efficiently achieved under microwave irradiation, often in the absence of a solvent researchgate.net.

Furthermore, the use of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. While specific catalysts for the synthesis of this compound are not documented, research on related benzothiazole syntheses has employed recyclable catalysts, contributing to waste reduction bohrium.commdpi.com.

The following table summarizes potential green chemistry approaches applicable to the synthesis of the target compound based on methodologies for similar structures.

Green Chemistry ApproachDescriptionPotential Advantages
Aqueous Media Utilizing water as the reaction solvent.Reduces use of volatile organic compounds (VOCs), non-toxic, and readily available.
Microwave Irradiation Employing microwave energy to heat the reaction.Shorter reaction times, increased yields, and lower energy consumption.
Reusable Catalysts Using solid-supported or heterogeneous catalysts.Facilitates catalyst recovery and reuse, minimizing waste.

Purification and Isolation Techniques for this compound

The purification and isolation of this compound are crucial steps to obtain a product of high purity, which is essential for its subsequent characterization and use. The primary methods for purifying solid organic compounds, such as the target molecule, are crystallization and chromatographic separations.

Crystallization is a widely used technique for the purification of solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, remain in the solution.

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have a high capacity for dissolution at its boiling point. For aromatic carboxylic acids, common crystallization solvents include water, ethanol, methanol, or mixtures of these with other organic solvents google.comillinois.edurochester.edu. The rigidity and potential for hydrogen bonding in carboxylic acids often make them good candidates for purification by crystallization illinois.edu.

The process generally involves the following steps:

Dissolving the crude product in a minimum amount of a hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed to promote the formation of well-defined crystals.

Collecting the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering impurities.

Drying the crystals to remove the residual solvent.

The table below outlines potential solvents for the crystallization of this compound based on general principles for aromatic carboxylic acids.

Solvent/Solvent SystemRationale for Use
Ethanol/Water Good solvency for many organic acids when hot, with reduced solubility upon cooling and addition of water as an anti-solvent.
Methanol/Water Similar properties to ethanol/water, offering a different polarity profile that may be advantageous for specific impurities.
Acetic Acid/Water Acetic acid can be a good solvent for carboxylic acids, with water used to induce crystallization.
Toluene A non-polar aromatic solvent that can be effective for crystallizing less polar compounds.

Chromatographic techniques are powerful for separating and purifying compounds based on their differential distribution between a stationary phase and a mobile phase. For a compound like this compound, column chromatography is a common and effective method.

In column chromatography, a solution of the crude product is applied to the top of a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina (B75360) (the stationary phase). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For a carboxylic acid, the polarity of the mobile phase is a critical parameter. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is often used. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the target compound. The addition of a small amount of acetic acid to the mobile phase can sometimes be beneficial to prevent the streaking of acidic compounds on the silica gel column.

The fractions collected from the column are typically analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. These fractions are then combined, and the solvent is evaporated to yield the purified this compound.

The following table provides an example of a potential column chromatography system for the purification of the target compound.

Stationary PhaseMobile Phase (Eluent System)Elution Order
Silica Gel Hexane/Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing the proportion of ethyl acetate)Less polar impurities will elute first, followed by the more polar this compound.
Silica Gel Dichloromethane/Methanol gradient (e.g., starting with 99:1 and gradually increasing the proportion of methanol) with 0.5% Acetic AcidThe acetic acid helps to improve the peak shape of the carboxylic acid. Less polar compounds elute first.

Chemical Reactivity and Derivatization of 3 Methylbenzo D Isothiazole 5 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that serves as a precursor for numerous derivatives. Its reactivity is centered on nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile.

Esterification Reactions

3-Methylbenzo[d]isothiazole-5-carboxylic acid can be converted into its corresponding esters through several established methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. This is a reversible process, and the equilibrium is typically driven towards the ester product by using the alcohol as the solvent or by removing water as it is formed.

Alternatively, esterification can be achieved under milder conditions using coupling agents. The Steglich esterification, for example, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method is particularly effective for reactions with sterically hindered alcohols.

AlcoholReagent/CatalystProductTypical Conditions
Methanol (B129727)H₂SO₄ (catalytic)Methyl 3-methylbenzo[d]isothiazole-5-carboxylateReflux in excess methanol
EthanolPOCl₃Ethyl 3-methylbenzo[d]isothiazole-5-carboxylateRoom temperature
tert-ButanolDCC, DMAPtert-Butyl 3-methylbenzo[d]isothiazole-5-carboxylateCH₂Cl₂, 0 °C to room temp

Amidation Reactions

The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate attack by an amine, which is a relatively weak nucleophile. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. libretexts.org

A common strategy involves first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride (see section 3.1.4), which then readily reacts with an amine. Alternatively, peptide coupling agents can be used for direct amidation. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid, allowing for the formation of the amide bond under mild conditions. arkat-usa.orgnih.gov

AmineCoupling Agent/MethodProductTypical Conditions
Ammonia (B1221849)1. SOCl₂ 2. Excess NH₃3-Methylbenzo[d]isothiazole-5-carboxamideTwo-step reaction
AnilineDCC or EDCN-Phenyl-3-methylbenzo[d]isothiazole-5-carboxamideTHF or CH₂Cl₂, room temp
BenzylamineTiF₄ (catalytic)N-Benzyl-3-methylbenzo[d]isothiazole-5-carboxamideReflux in toluene

Reduction to Alcohol and Subsequent Transformations

The carboxylic acid functional group can be reduced to a primary alcohol, yielding (3-methylbenzo[d]isothiazol-5-yl)methanol. This transformation requires powerful reducing agents, as carboxylic acids are resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively reducing the acid to the corresponding alcohol after an acidic workup. chemistrysteps.comchemistrysteps.com Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids directly. chemistrysteps.com

Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent that chemoselectively reduces carboxylic acids to primary alcohols in the presence of other reducible functional groups like esters. chemistrysteps.com The resulting primary alcohol is a versatile intermediate that can undergo further transformations, such as oxidation to the corresponding aldehyde or conversion to alkyl halides.

Formation of Acyl Halides

For the synthesis of highly reactive carboxylic acid derivatives like esters and amides, it is often advantageous to first convert the carboxylic acid into an acyl halide, most commonly an acyl chloride. pearson.com this compound can be converted to 3-methylbenzo[d]isothiazole-5-carbonyl chloride by reacting it with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk This reaction proceeds with the formation of gaseous byproducts, sulfur dioxide and hydrogen chloride, which simplifies purification. chemguide.co.uk

Other reagents used for this conversion include phosphorus pentachloride (PCl₅) and oxalyl chloride. chemguide.co.ukjove.com The resulting acyl chloride is a highly electrophilic species and a valuable synthetic intermediate. For example, it can be used in Friedel-Crafts acylation reactions or react readily with a wide range of nucleophiles. jove.com

Reactions Involving the Benzo[d]isothiazole Ring System

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. nih.gov The regioselectivity and rate of this reaction on the benzene portion of this compound are dictated by the electronic effects of the existing substituents.

The benzene ring has three available positions for substitution: C4, C6, and C7. The directing effects are as follows:

Carboxylic Acid Group (-COOH) at C5: This is a powerful deactivating group due to its electron-withdrawing nature (both by induction and resonance). It strongly directs incoming electrophiles to the meta positions, which are C4 and C6.

Fused Isothiazole (B42339) Ring: Heterocyclic systems fused to a benzene ring typically act as deactivating groups in electrophilic aromatic substitution, making the benzene ring less nucleophilic than benzene itself. This is due to the electronegativity of the heteroatoms (nitrogen and sulfur).

Considering these effects, the benzo[d]isothiazole ring system is significantly deactivated towards electrophilic attack, meaning that forcing conditions (e.g., high temperatures, strong Lewis acids) are likely required. The substitution pattern will be primarily controlled by the strongly meta-directing carboxylic acid group. Therefore, electrophiles are expected to add at the C4 and C6 positions. Steric hindrance may influence the ratio of the C4 and C6 substituted products.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄4-Nitro- and 6-Nitro-3-methylbenzo[d]isothiazole-5-carboxylic acid
BrominationBr₂, FeBr₃4-Bromo- and 6-Bromo-3-methylbenzo[d]isothiazole-5-carboxylic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction is unlikely due to strong deactivation of the ring

Nucleophilic Substitution Reactions on the Isothiazole Ring

The isothiazole ring, being an electron-deficient heteroaromatic system, is generally susceptible to nucleophilic attack, although less reactive than its corresponding isoxazole (B147169) counterpart. Nucleophilic substitution on the benzo[d]isothiazole ring system is not as common as electrophilic substitution on the benzene portion. However, under certain conditions, direct substitution on the isothiazole part of the molecule can occur, often facilitated by activation of the ring.

For instance, the formation of benzo[d]isothiazol-3-amines can be achieved from 3-substituted-2-fluoro-benzonitrile precursors through a nucleophilic aromatic substitution with sodium sulfide, followed by reaction with ammonia and sodium hypochlorite. arkat-usa.org While this is a synthetic route to the core structure, it demonstrates the principle of nucleophilic attack on a benzene ring precursor to form the fused isothiazole.

Reactions involving direct attack on a pre-formed benzo[d]isothiazole are more challenging. The C-3 position can be susceptible to nucleophiles if a suitable leaving group is present. However, strong nucleophiles, particularly strong bases, can lead to ring-opening reactions. Isothiazolium salts, formed by N-alkylation, are highly activated towards nucleophilic attack and can undergo ring cleavage when treated with nucleophiles like amines or hydrazines.

Oxidation of the Sulfur Atom

The sulfur atom in the isothiazole ring is in a low oxidation state and can be readily oxidized to form sulfoxides and sulfones (1,1-dioxides). This transformation significantly alters the electronic properties of the heterocyclic system, turning the electron-donating sulfur into a strongly electron-withdrawing sulfonyl group.

The oxidation is typically achieved using common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions. For example, the oxidation of related sulfur-containing heterocycles like arkat-usa.orgbenzothieno[3,2-b] arkat-usa.orgbenzothiophene (BTBT) with m-CPBA can yield the corresponding dioxide and, under more forcing conditions, the tetraoxide.

The resulting benzo[d]isothiazole-1,1-dioxides are valuable synthetic intermediates. For instance, they can participate in photochemical reactions, such as the aza Paternò–Büchi reaction with alkenes, which leads to skeletal rearrangements and the formation of larger heterocyclic systems.

Reactions at the C-3 Methyl Group

The methyl group at the C-3 position of the benzo[d]isothiazole ring is a key site for functionalization. The acidity of the methyl protons is enhanced by the adjacent electron-withdrawing isothiazole ring, allowing for deprotonation with a suitable base. The resulting anion can then react with various electrophiles.

Condensation reactions with aldehydes and ketones are possible, leading to the formation of styryl or related derivatives. The methyl group can also undergo oxidation to afford the corresponding 3-carboxylic acid derivative, or halogenation under radical conditions to produce 3-(halomethyl)benzo[d]isothiazoles. These halogenated derivatives are themselves versatile intermediates, susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups at the C-3 position. For example, novel quinolinium derivatives with antibacterial activity have been synthesized from 3-methylbenzo[d]thiazol-methylquinolinium precursors. nih.gov

Synthesis of Complex Derivatives and Analogs

The this compound scaffold is a valuable building block for the synthesis of more elaborate molecules, including fused heterocyclic systems and biaryl compounds. The carboxylic acid group provides a convenient handle for derivatization, often serving as an anchor point for building additional rings or for coupling reactions.

Incorporation into Fused Heterocyclic Systems

The benzo[d]isothiazole core can be annulated with other heterocyclic rings to create complex, polycyclic systems with diverse biological and material properties. The existing functional groups on the this compound molecule can be strategically utilized to construct these fused structures.

For example, through multi-step synthetic sequences, the benzo[d]isothiazole unit has been incorporated into larger systems such as:

Benzo gacariyalur.ac.innih.govisothiazolo[2,3-a]pyrazine-6,6-dioxide : Synthesized from chalcone (B49325) sulfonyl chlorides, this route involves the formation of the isothiazole ring followed by the pyrazine (B50134) ring in a domino reaction. herts.ac.uk

Benzo gacariyalur.ac.innih.govisothiazolo[3,2-b]quinazolinones : These systems can be formed through N-S/C-S bond coupling reactions. arkat-usa.org

Thiazepino[2,3-h]quinolines : These fused systems are prepared via lactamization of an 8-amino-7-thio-quinoline-3-carboxylic acid derivative. nih.gov

The following table summarizes representative examples of fused heterocyclic systems derived from benzoisothiazole or related precursors.

Starting Material/PrecursorFused SystemSynthetic Strategy
Chalcone Sulphonyl ChloridesBenzo gacariyalur.ac.innih.govisothiazolo[2,3-a]pyrazine-6,6-dioxideDomino reaction involving sulfonamide formation and cyclization
2-Amino-N-phenylbenzamideBenzo gacariyalur.ac.innih.govisothiazolo[3,2-b]quinazolinoneN-S/C-S bond coupling with molecular sulfur
7-Chloro-8-nitro-4-oxoquinoline-3-carboxylic acid arkat-usa.orggacariyalur.ac.inThiazepino[2,3-h]quinolinecarboxylic acidSNAr reaction followed by reduction and lactamization

Formation of Biaryls and Other Coupling Products

Modern cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the parent this compound is not directly suited for these reactions, it can be readily converted into a suitable precursor, for instance, by introducing a halogen atom (e.g., bromine or iodine) onto the benzene ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) couplings, are highly effective for creating biaryl structures. A halogenated derivative of this compound could be coupled with a wide variety of aryl or heteroaryl boronic acids to generate a library of biaryl compounds. Such derivatization is crucial in drug discovery for exploring structure-activity relationships. For example, the synthesis of 2-aryl-benzothiazoles is well-established using these methods, providing a strong precedent for their application to the benzo[d]isothiazole system. mdpi.com Recently, benzo[d]isothiazole derivatives containing a biphenyl (B1667301) group have been developed as inhibitors of the PD-1/PD-L1 interaction. nih.gov

Coupling ReactionRequired SubstratePartner ReagentCatalyst (Typical)Product Type
Suzuki-MiyauraHalogenated Benzo[d]isothiazoleAryl/Heteroaryl Boronic AcidPalladium complex (e.g., Pd(PPh3)4)Biaryl
StilleHalogenated Benzo[d]isothiazoleAryl/Heteroaryl StannanePalladium complex (e.g., PdCl2(PPh3)2)Biaryl
Buchwald-HartwigHalogenated Benzo[d]isothiazoleAminePalladium complex with specific phosphine (B1218219) ligandsAryl Amine

Molecular Rearrangements and Skeletal Modifications

Beyond simple functionalization, the benzo[d]isothiazole skeleton can undergo significant rearrangements to yield entirely new heterocyclic frameworks. These transformations often require activation of the ring system, for example, through oxidation of the sulfur atom.

A notable example is the photochemical rearrangement of benzo[d]isothiazole 1,1-dioxides. When irradiated with visible light in the presence of an alkene, these compounds can undergo an aza Paternò–Büchi reaction. This [2+2] cycloaddition is followed by a Lewis acid-catalyzed ring expansion of the resulting azetidine (B1206935) intermediate. This sequence transforms the five-membered isothiazole ring into a seven-membered benzo[f] arkat-usa.orgorganic-chemistry.orgthiazepine 1,1-dioxide ring system, representing a significant skeletal modification.

Another form of skeletal modification is oxidative ring-opening. Under specific oxidative conditions, the isothiazole ring can be cleaved. For instance, treatment of benzothiazole (B30560) derivatives with reagents like magnesium monoperoxyphthalate can lead to the opening of the thiazole (B1198619) ring to produce acylamidobenzene sulfonate esters. A similar reactivity could be anticipated for the benzo[d]isothiazole system, providing a pathway to highly functionalized benzene derivatives.

Mechanistic Studies of Key Transformation Pathways

The reactivity of this compound is primarily centered around its two main functional components: the carboxylic acid group and the bicyclic aromatic ring system. Mechanistic studies of related compounds provide a framework for understanding the key transformation pathways of this molecule, which are crucial for the synthesis of its derivatives. These pathways predominantly include reactions of the carboxyl group, such as esterification and amidation, and electrophilic substitution on the aromatic benzene ring.

Mechanisms Involving the Carboxylic Acid Group

The carboxylic acid moiety is the most accessible site for derivatization. Its transformations typically proceed via nucleophilic acyl substitution, with the mechanism often involving the activation of the carbonyl group.

Acid-Catalyzed Esterification (Fischer Esterification)

The conversion of this compound to its corresponding esters with an alcohol is typically achieved under acidic catalysis, following the Fischer esterification mechanism. masterorganicchemistry.comlibretexts.org This reversible process involves several distinct steps. masterorganicchemistry.comyoutube.com

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack : The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer : A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts one of the hydroxyls into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

Deprotonation : The protonated ester is deprotonated, typically by water or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

To drive the reaction toward the product side, it is common to use an excess of the alcohol or to remove water as it is formed, in accordance with Le Châtelier's principle. libretexts.org

Interactive Data Table: Key Steps in Fischer Esterification

StepDescriptionIntermediate/Transition State
1Protonation of CarbonylActivated Carbocation
2Nucleophilic Attack by AlcoholTetrahedral Intermediate
3Proton TransferProtonated Tetrahedral Intermediate
4Elimination of WaterProtonated Ester
5DeprotonationFinal Ester Product

Amide Formation

Amide synthesis from this compound and an amine is a fundamental transformation. The direct reaction is generally slow and requires high temperatures. Therefore, the mechanism usually involves activating the carboxylic acid to enhance its reactivity toward the amine nucleophile. bohrium.commdpi.com

A common laboratory method involves a two-step sequence:

Activation of the Carboxylic Acid : The carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride. This is often achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The mechanism involves the formation of a chlorosulfite intermediate which then undergoes intramolecular nucleophilic attack by the chloride ion.

Nucleophilic Acyl Substitution : The resulting acyl chloride is highly electrophilic. An amine attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable amide. A base is often added to neutralize the HCl byproduct.

Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (DCC) can be used for direct amidation under milder conditions. The mechanism with DCC involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide, with dicyclohexylurea being the byproduct. bohrium.com

Mechanisms Involving the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

Further functionalization of the benzo[d]isothiazole ring system can be achieved through electrophilic aromatic substitution. The reaction proceeds via a general two-step mechanism. masterorganicchemistry.comlibretexts.org

Attack on the Electrophile : The aromatic π-system acts as a nucleophile, attacking a strong electrophile (E⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.comlibretexts.org

The regioselectivity of EAS on this compound is dictated by the combined electronic effects of the fused isothiazole ring and the existing substituents. The carboxylic acid group is an electron-withdrawing group and acts as a meta-director. Conversely, the methyl group is a weak electron-donating group and an ortho, para-director. The isothiazole ring itself is generally considered an electron-withdrawing and thus deactivating system. rsc.orgrsc.org The outcome of a substitution reaction, such as nitration or halogenation, will depend on the interplay of these directing effects and the specific reaction conditions employed.

Mechanisms Involving Ring Transformation

While derivatization of the functional groups is more common, the benzo[d]isothiazole ring itself can undergo transformations under specific conditions. For instance, reductive cleavage of the N–S bond is a known pathway for isothiazoles. This can be initiated by reducing agents, leading to the ring-opening and formation of derivatives of 2-mercaptobenzamide. nih.gov Mechanistically, this can involve the initial reduction of the sulfur atom followed by protonation and cleavage of the nitrogen-sulfur bond, ultimately breaking the heterocyclic ring structure. nih.gov Such transformations, however, typically require more forcing conditions than the standard derivatization reactions of the carboxylic acid group.

3 Methylbenzo D Isothiazole 5 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor for Advanced Organic Syntheses

3-Methylbenzo[d]isothiazole-5-carboxylic acid is a heterocyclic compound that serves as a valuable starting material in the synthesis of more complex molecules. Its utility as a precursor stems from the reactivity of its constituent functional groups: the carboxylic acid, the methyl group, and the aromatic benzo[d]isothiazole core. The presence of these groups allows for a variety of chemical transformations, making it a versatile building block in medicinal chemistry and materials science.

The carboxylic acid group at the 5-position is a primary site for modification. It can be readily converted into a wide range of other functional groups, including esters, amides, acid chlorides, and alcohols. These transformations are fundamental in organic synthesis and are often the first step in the construction of larger, more elaborate molecular architectures. For instance, the conversion to an acid chloride provides a highly reactive intermediate that can be coupled with various nucleophiles. Amide formation, a common reaction in the synthesis of biologically active compounds, can be achieved by reacting the carboxylic acid with amines in the presence of a coupling agent.

The benzo[d]isothiazole ring system is generally stable, but it can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the benzene (B151609) ring. The methyl group at the 3-position can also be a site for chemical modification, although it is generally less reactive than the carboxylic acid.

The following table illustrates some of the potential derivatives that can be synthesized from this compound, highlighting its role as a versatile precursor.

Starting MaterialReagent(s)Product
This compoundThionyl chloride (SOCl₂)3-Methylbenzo[d]isothiazole-5-carbonyl chloride
This compoundMethanol (B129727) (CH₃OH), Acid catalystMethyl 3-methylbenzo[d]isothiazole-5-carboxylate
This compoundAmmonia (B1221849) (NH₃), Coupling agent3-Methylbenzo[d]isothiazole-5-carboxamide
This compoundLithium aluminum hydride (LiAlH₄)(3-Methylbenzo[d]isothiazol-5-yl)methanol

Ligand in Coordination Chemistry and Catalysis

The structural features of this compound make it a promising candidate for use as a ligand in coordination chemistry. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The resulting metal complexes can exhibit interesting properties and are often used as catalysts in a variety of chemical reactions.

This compound possesses multiple potential coordination sites. The carboxylic acid group can be deprotonated to form a carboxylate, which can coordinate to a metal center in a monodentate or bidentate fashion. Additionally, the nitrogen and sulfur atoms of the isothiazole (B42339) ring have lone pairs of electrons and can also act as donor atoms, binding to a metal center. This potential for multidentate coordination can lead to the formation of stable, well-defined metal complexes.

The specific coordination mode will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. The formation of such coordination complexes can significantly alter the electronic and steric properties of the metal center, which is the basis for their use in catalysis. While specific catalytic applications of complexes derived from this compound are not extensively documented, related thiazole (B1198619) and isothiazole-based ligands have been used to create catalysts for a range of organic transformations.

Below is a table of hypothetical coordination complexes that could be formed with this compound, illustrating its potential as a ligand.

Metal IonPotential Coordination ModeHypothetical Complex Formula
Copper(II)Bidentate (N, O-donor)[Cu(3-Methylbenzo[d]isothiazole-5-carboxylate)₂]
Palladium(II)Monodentate (N-donor)[PdCl₂(this compound)₂]
Ruthenium(II)Bidentate (N, O-donor)[Ru(bpy)₂(3-Methylbenzo[d]isothiazole-5-carboxylate)]⁺
Zinc(II)Bidentate (O, O-donor)[Zn(3-Methylbenzo[d]isothiazole-5-carboxylate)₂(H₂O)₂]

Intermediate in the Formation of Supramolecular Structures

Supramolecular chemistry is the field of chemistry that focuses on the study of chemical systems made up of a discrete number of assembled molecular subunits. These assemblies are held together by non-covalent intermolecular forces, such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and electrostatic interactions. This compound is well-suited to act as an intermediate or building block in the formation of such supramolecular structures.

The carboxylic acid group is a key functional group for directing the self-assembly of molecules. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of strong and directional hydrogen bonds, which can lead to the creation of well-ordered, extended structures such as dimers, chains, ribbons, and sheets. The formation of a carboxylic acid dimer, where two molecules are held together by a pair of hydrogen bonds, is a particularly common and stable supramolecular motif.

The planar and rigid nature of the benzo[d]isothiazole ring system can also contribute to the formation of ordered supramolecular assemblies through π-π stacking interactions. These interactions, which occur between aromatic rings, can further stabilize the resulting structures. The combination of hydrogen bonding and π-π stacking can lead to the formation of complex and functional supramolecular architectures.

Contribution to Novel Material Development

The unique chemical structure of this compound makes it a candidate for incorporation into novel materials. The development of new materials with tailored properties is a major focus of modern chemistry, and heterocyclic compounds are often used as key components in their design.

The benzo[d]isothiazole core is a sulfur- and nitrogen-containing heterocyclic system that can impart specific electronic and photophysical properties to a material. The carboxylic acid group provides a convenient handle for incorporating the molecule into a larger polymer chain or for grafting it onto the surface of a material. For example, it can be converted into a polymerizable group, such as an acrylate (B77674) or a vinyl group, and then copolymerized with other monomers to create new polymers with tailored properties.

Furthermore, the rigid and aromatic nature of the benzo[d]isothiazole unit can enhance the thermal stability and mechanical strength of materials into which it is incorporated. While the specific material applications of this compound are not yet widely explored, its structural characteristics suggest its potential for use in the development of a range of materials, including specialty polymers, organic semiconductors, and functional dyes.

Advanced Analytical Characterization in Research for 3 Methylbenzo D Isothiazole 5 Carboxylic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure through the interaction of electromagnetic radiation with matter. Each technique probes different aspects of the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the ¹H NMR spectrum of 3-Methylbenzo[d]isothiazole-5-carboxylic acid, distinct signals are expected for each unique proton environment. The carboxylic acid proton (–COOH) is highly characteristic, anticipated to appear as a broad singlet far downfield, typically in the 10-13 ppm range, due to strong deshielding and hydrogen bonding. princeton.edulibretexts.org The protons on the benzene (B151609) ring would appear in the aromatic region, generally between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (doublets, singlets, etc.) would confirm their positions on the benzo[d]isothiazole ring system. The methyl group (–CH₃) protons attached to the isothiazole (B42339) ring would resonate as a sharp singlet, likely in the 2.3-2.7 ppm range.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 160-185 ppm. libretexts.orglibretexts.org The sp²-hybridized carbons of the fused aromatic rings typically appear between 115 and 150 ppm. libretexts.org The carbon of the methyl group would be found much further upfield. For instance, in the related compound 2-methylbenzo-[d]-imidazo-[2,1-b]-thiazole-3-carboxylic acid, aromatic and heterocyclic carbons appear between 115 and 150 ppm, while the methyl carbon is observed around 14 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupAtom TypePredicted Chemical Shift (ppm)Notes
Carboxylic Acid¹H10.0 - 13.0Broad singlet, exchanges with D₂O. libretexts.org
Aromatic Ring¹H7.0 - 8.5Complex multiplets (doublets, etc.) depending on substitution.
Methyl Group¹H2.3 - 2.7Sharp singlet.
Carboxylic Acid¹³C160 - 185Deshielded due to electronegative oxygens. libretexts.org
Aromatic/Heterocyclic¹³C115 - 150Multiple peaks for each unique carbon environment. libretexts.org
Methyl Group¹³C~15 - 25Shielded aliphatic carbon.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of its carboxylic acid and aromatic components.

The most prominent feature is the O–H stretching vibration of the carboxylic acid, which appears as a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. vscht.czechemi.com This broadening is a result of extensive intermolecular hydrogen bonding. Overlapping with this broad band are the C–H stretching vibrations of the aromatic ring and the methyl group, typically just above and below 3000 cm⁻¹, respectively.

Another key diagnostic peak is the intense and sharp carbonyl (C=O) stretching absorption, expected around 1680-1725 cm⁻¹. echemi.com The exact position can be influenced by conjugation with the aromatic ring. Additionally, C=C stretching vibrations within the aromatic ring system typically give rise to several absorptions in the 1450-1600 cm⁻¹ region. A C–O stretching vibration associated with the carboxylic acid group is also expected between 1210-1320 cm⁻¹. For comparison, a related benzothiazole (B30560) derivative, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, shows aromatic C-H stretching at 3062 cm⁻¹, methyl C-H at 2918 cm⁻¹, and aromatic C=C bands at 1619 and 1485 cm⁻¹. iucr.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity/Appearance
Carboxylic AcidO–H stretch2500 - 3300Strong, very broad
Aromatic/MethylC–H stretch2850 - 3100Medium, sharp peaks on broad O-H band
Carboxylic AcidC=O stretch1680 - 1725Strong, sharp
Aromatic RingC=C stretch1450 - 1600Medium to weak, multiple bands
Carboxylic AcidC–O stretch1210 - 1320Medium

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₇NO₂S), the molecular weight is 193.22 g/mol . In high-resolution mass spectrometry (HRMS), the technique would confirm the elemental composition by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 193. The fragmentation pattern would likely exhibit characteristic losses associated with the carboxylic acid group. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of a carboxyl radical (•COOH), leading to an [M-45]⁺ peak. libretexts.org Another plausible fragmentation pathway is the loss of the methyl group (•CH₃) to give an [M-15]⁺ ion. Further fragmentation of the benzoisothiazole ring system would produce a more complex pattern of lower mass ions.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The benzo[d]isothiazole core is a fused aromatic heterocyclic system, which is expected to exhibit strong UV absorption. The spectrum would likely show intense absorptions in the 200-400 nm range corresponding to π→π* transitions within the conjugated π-electron system of the aromatic and heterocyclic rings. Weaker absorptions at longer wavelengths, resulting from n→π* transitions involving the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms, may also be observed. The exact position and intensity (molar absorptivity) of these bands are sensitive to the solvent used and the specific substitution pattern on the ring.

Crystallographic Analysis

While spectroscopic methods reveal molecular connectivity, crystallographic analysis provides an unambiguous determination of the three-dimensional structure in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, confirming the planarity of the benzoisothiazole ring system.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice. A key feature would be the hydrogen bonding interactions involving the carboxylic acid groups. Carboxylic acids commonly form hydrogen-bonded dimers, where the –COOH groups of two molecules face each other. libretexts.org

Supramolecular Assembly: Other non-covalent interactions, such as π–π stacking between the aromatic rings of adjacent molecules, would also be elucidated. nih.gov

Analysis of related heterocyclic structures, such as N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, demonstrates how X-ray crystallography can reveal detailed packing arrangements dominated by hydrogen bonds and other weak interactions that define the solid-state architecture. mdpi.com This level of structural detail is crucial for understanding the material properties of the compound.

Chromatographic Purity and Composition Analysis in Research

In the research context, establishing the purity and composition of this compound is paramount. Chromatographic methods provide the necessary resolution and sensitivity to separate the main compound from starting materials, by-products, and degradation products. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analyte and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of carboxylic acids and related aromatic compounds. researchgate.netresearchgate.net

The method's effectiveness relies on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. A C18 (octadecylsilyl) column is a frequent choice for the stationary phase due to its versatility and robustness in separating a wide range of medium-polarity compounds. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a pH modifier such as formic acid or phosphate (B84403) buffer) and an organic solvent (typically acetonitrile (B52724) or methanol). researchgate.netuobasrah.edu.iq This gradient elution allows for the effective separation of compounds with varying polarities within a single analytical run.

Detection is commonly achieved using a Diode Array Detector (DAD) or a variable wavelength UV detector. researchgate.netresearchgate.net The aromatic benzisothiazole ring system in the target molecule contains a strong chromophore, making it highly suitable for UV absorbance detection. nih.gov By monitoring the absorbance at a specific wavelength—typically the wavelength of maximum absorbance (λmax)—a quantitative assessment of purity can be performed. The peak area of the main compound is compared to the total area of all detected peaks to calculate the percentage purity.

Below is a table summarizing typical HPLC parameters used in the purity assessment of aromatic carboxylic acids in a research setting.

Table 1: Representative HPLC Parameters for Purity Analysis

Parameter Typical Setting Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Provides separation based on hydrophobicity. researchgate.net
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile Gradient elution separates compounds with a range of polarities. researchgate.net
Gradient Start at 95% A, decrease to 5% A over 20 min Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Maintains consistent retention times and peak shapes. researchgate.netuobasrah.edu.iq
Column Temp. 30 °C Ensures reproducibility of retention times. researchgate.net
Injection Vol. 10 µL Standard volume for analytical HPLC. researchgate.net
Detector Diode Array Detector (DAD) Scans a range of wavelengths to determine λmax and check for co-eluting peaks. researchgate.net

| Detection λ | ~280-320 nm (scanned) | Wavelength selected based on the UV absorbance maximum of the benzisothiazole moiety. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net Due to its carboxylic acid group, this compound is non-volatile and would likely decompose at the high temperatures of the GC injection port. nist.gov Therefore, a chemical derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. nih.govnih.gov

A common derivatization strategy involves esterification (e.g., with methanol (B129727) to form the methyl ester) or silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. nist.govnih.gov This process replaces the acidic proton of the carboxyl group with a non-polar group, significantly increasing the compound's volatility. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column (e.g., a DB-5ms column). nih.gov As the separated components exit the column, they enter the mass spectrometer, which acts as a detector. escholarship.org In the MS, compounds are typically ionized by electron ionization (EI), causing them to fragment into characteristic patterns. escholarship.org The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the parent compound and any volatile impurities by comparing the fragmentation patterns to spectral libraries or through structural elucidation. researchgate.net

The table below outlines typical parameters for a GC-MS analysis of a derivatized carboxylic acid.

Table 2: Representative GC-MS Parameters for Volatile Derivative Analysis

Parameter Typical Setting Purpose
Derivatization Silylation with BSTFA Increases volatility and thermal stability of the carboxylic acid. nist.govnih.gov
GC Column DB-5ms, 30 m x 0.25 mm x 0.25 µm A common, non-polar column suitable for a wide range of organic molecules. nih.gov
Carrier Gas Helium Inert gas to carry the sample through the column.
Inlet Temp. 280 °C Ensures rapid volatilization of the derivatized analyte. nist.gov
Oven Program 50 °C (2 min), then ramp to 300 °C at 15 °C/min Separates compounds based on their boiling points. nist.gov
Ion Source Electron Ionization (EI) at 70 eV Standard ionization energy for creating reproducible fragmentation patterns. escholarship.org
MS Detector Quadrupole or Ion Trap Mass analyzer to separate fragment ions by their mass-to-charge ratio.

| Scan Range | 50-500 m/z | Covers the expected mass range of the derivatized compound and its fragments. |

Computational and Theoretical Investigations of 3 Methylbenzo D Isothiazole 5 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. mdpi.com A primary application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. dergipark.org.tr

For 3-Methylbenzo[d]isothiazole-5-carboxylic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict key structural parameters. irjweb.comdergipark.org.tr These parameters include the bond lengths between atoms (e.g., C-S, C-N, C=O), the bond angles defining the molecule's shape, and the dihedral angles that describe the orientation of the carboxylic acid group relative to the bicyclic benzoisothiazole ring system. The planarity of the fused ring system and the conformation of the methyl and carboxylic acid substituents are critical aspects of its structure that DFT can elucidate.

Interactive Data Table: Illustrative Optimized Geometrical Parameters

Note: The following data represents typical parameters for a benzo[d]isothiazole carboxylic acid structure, as specific published DFT results for this compound are not available. Calculations are based on the DFT/B3LYP method.

ParameterBond/AnglePredicted Value
Bond Lengths
C-S (isothiazole)1.75 Å
S-N (isothiazole)1.68 Å
N-C (isothiazole)1.35 Å
C=O (carboxyl)1.22 Å
C-O (carboxyl)1.36 Å
Bond Angles
C-S-N (isothiazole)92.5°
S-N-C (isothiazole)110.0°
O=C-O (carboxyl)123.0°
Dihedral Angle
C(ring)-C(ring)-C(carboxyl)-O180.0° (planar)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzoisothiazole ring system, particularly the sulfur atom and the benzene (B151609) moiety. The LUMO is likely centered on the electron-withdrawing carboxylic acid group and the isothiazole (B42339) ring.

Interactive Data Table: Illustrative Frontier Orbital Energies

Note: The following values are representative for aromatic carboxylic acids and heterocyclic systems, as specific published data for this compound is not available. researchgate.net

ParameterDescriptionPredicted Energy (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.45
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.10
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.35

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. wuxiapptec.com It is mapped onto the electron density surface, using a color scale to denote different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. wuxiapptec.com

For this compound, an MEP map would reveal distinct regions of charge. The most negative potential would be concentrated around the electronegative oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen atom of the isothiazole ring. These sites represent the most likely points for interaction with positive charges or electrophiles. The most positive potential would be located on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation, and to a lesser degree, on the aromatic protons. wuxiapptec.comresearchgate.net

Reaction Mechanism Studies

Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

The synthesis of the benzo[d]isothiazole scaffold can be achieved through various routes, such as the intramolecular oxidative cyclization of 2-mercaptobenzamides or the transition-metal-catalyzed reaction of 2-halobenzamides with a sulfur source. nih.govarkat-usa.org Each step in a reaction mechanism proceeds through a transition state, which is the highest energy point along the reaction coordinate.

Transition state analysis uses computational methods, primarily DFT, to locate the precise geometry and energy of these transient structures. By identifying the transition state, chemists can understand the specific atomic movements required for a bond-breaking or bond-forming event. For instance, in the synthesis of the target molecule, locating the transition state for the key N-S bond-forming cyclization step would provide critical insight into the steric and electronic requirements of the reaction. arkat-usa.org

A reaction energy profile is a diagram that plots the potential energy of a system as it evolves from reactants to products. By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic map of the reaction pathway can be constructed.

The activation barrier, or activation energy (Ea), is the energy difference between the reactants and the highest-energy transition state. This value is a critical determinant of the reaction rate; a higher activation barrier corresponds to a slower reaction. For a multi-step synthesis of this compound, DFT calculations can be used to generate the energy profile for each proposed pathway. arkat-usa.org This allows for a comparison of different synthetic routes, helping to identify the most kinetically favorable option. It can also explain why certain reaction conditions (e.g., catalysts, temperature) are necessary to overcome specific activation barriers. mdpi.com

Conformational Analysis and Intramolecular Interactions

A thorough conformational analysis of this compound would involve identifying its most stable three-dimensional structures. This analysis is critical as the conformation of a molecule can significantly influence its reactivity and ability to interact with biological targets. Key to this analysis is the study of the rotational barriers around single bonds, particularly the bond connecting the carboxylic acid group to the benzisothiazole ring.

A comprehensive computational study would typically generate data such as dihedral angles, bond lengths, and relative energies of different conformers. This information is often presented in data tables to compare the stability of various conformations. For example, a study on thiazole-5-carboxylic acid, a related but simpler molecule, used Density Functional Theory (DFT) to identify four stable conformers and calculated their relative energies. researchgate.netindexcopernicus.com Similar detailed data for this compound is not currently available.

Table 1: Hypothetical Data Table for Conformational Analysis This table is a hypothetical representation of what a computational analysis might yield and is not based on published data for the specific compound.

Conformer Dihedral Angle (°C-C-C=O) Relative Energy (kcal/mol) Key Intramolecular Interactions
A 0 0.0 Potential H-bond (O-H...N)
B 180 1.5 Steric hindrance with methyl group

Molecular Dynamics Simulations for Intermolecular Behavior

Molecular dynamics (MD) simulations are employed to understand how a molecule interacts with its environment, such as solvent molecules or other solute molecules. nih.gov For this compound, MD simulations could provide insights into its solvation properties, aggregation tendencies, and potential interactions within a biological system. biointerfaceresearch.com

These simulations track the trajectories of atoms over time, governed by a force field that describes the potential energy of the system. Key outputs from MD simulations include metrics like the root-mean-square deviation (RMSD) to assess the stability of a molecule's conformation over time, and radial distribution functions to describe the probability of finding other molecules at a certain distance. nih.gov

In the context of drug design, MD simulations are often used to study the stability of a ligand bound to a protein's active site. nih.govbiointerfaceresearch.com While general MD studies have been performed on various benzothiazole (B30560) and benzimidazole (B57391) derivatives to assess their potential as inhibitors for different enzymes, no such specific simulation data has been published for this compound. nih.govbiointerfaceresearch.comjksus.org Such a study would be invaluable for understanding its intermolecular interaction patterns, including hydrogen bonding and van der Waals forces with surrounding molecules.

Table 2: Hypothetical Data Table for Molecular Dynamics Simulation Parameters This table illustrates typical parameters and potential results from an MD simulation and is for exemplary purposes only.

Simulation Parameter Value Potential Finding
System Compound in Water Box Assessment of hydration shell
Simulation Time 100 ns Stability of intramolecular H-bonds
Temperature 300 K Average RMSD of backbone atoms

Future Directions and Emerging Research Avenues for 3 Methylbenzo D Isothiazole 5 Carboxylic Acid

Exploration of Novel Synthetic Methodologies

The synthesis of the benzo[d]isothiazole core has seen significant advancements, moving towards more efficient and environmentally benign methods. arkat-usa.orgnih.gov Historically, the construction of isothiazoles involved multistep processes, but recent research has focused on innovative strategies that offer improved yields and accessibility. medwinpublishers.com

Future research concerning 3-Methylbenzo[d]isothiazole-5-carboxylic acid is likely to pursue the development of novel synthetic pathways. Key areas of exploration could include:

Catalytic Systems: While copper-catalyzed methods have been prevalent in the assembly of benzo[d]isothiazolones, the exploration of other, more sustainable metal catalysts like iron or nickel could present a greener alternative. arkat-usa.orgnih.gov

Electrochemical Synthesis: An emerging trend in organic synthesis is the use of electrochemistry. An electrochemical dehydrogenative cyclization has been reported for benzo[d]isothiazol-3(2H)-ones, a methodology that could potentially be adapted for the synthesis of the 3-methylbenzo[d]isothiazole core, offering a reagent-light and clean approach. mdpi.com

One-Pot Reactions: Designing multi-component, one-pot reactions starting from simple, nitrogen- and sulfur-free aromatics would represent a significant step forward in efficiency, minimizing purification steps and solvent waste. arkat-usa.org

Flow Chemistry: The adaptation of synthetic routes to continuous flow processes could enable safer, more scalable, and highly controlled production of the target molecule and its derivatives.

A summary of general synthetic approaches for the parent benzo[d]isothiazole scaffold is presented below.

Synthetic ApproachStarting Material TypeKey Features
Intramolecular Cyclization2-Mercaptobenzamides or related structures with pre-installed N and S atoms.Often involves oxidative N-S bond formation; can be catalyzed by metals like copper or proceed via electrochemical methods. arkat-usa.orgmdpi.com
Annulation from Nitrogen-Preloaded Aromaticso-Haloarylamidines, 2-fluoro-benzonitriles.Requires an external sulfur source (e.g., elemental sulfur, sodium sulfide) to construct the isothiazole (B42339) ring. arkat-usa.org
Annulation from Sulfur-Preloaded Aromatics2-(Methylthio)anilines.The nitrogen atom is introduced to form the N-S bond and complete the heterocyclic ring.
Annulation from N- and S-Free AromaticsOrtho-haloarylamidines.A one-pot synthesis using elemental sulfur has been reported, though it may require high temperatures. arkat-usa.org

Further research will be essential to adapt and optimize these modern synthetic strategies for the specific and efficient construction of this compound.

Design and Synthesis of Advanced Derivatives with Tailored Chemical Properties

The functional groups present on the this compound scaffold—the methyl group and the carboxylic acid—serve as valuable handles for chemical modification. The creation of derivatives is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's properties. researchgate.net

Future work in this area will likely focus on:

Carboxylic Acid Functionalization: The carboxylic acid at the C-5 position is a prime site for derivatization. Standard coupling reactions can convert it into a wide array of amides, esters, and other functional groups. This approach has been used for other isothiazole carboxylic acids to generate compounds with potential biological activities. thieme-connect.com This allows for the introduction of diverse substituents to probe structure-activity relationships or to attach the core scaffold to other molecules or surfaces.

Modification of the Methyl Group: While the C-3 methyl group is less reactive than the carboxylic acid, it could be a target for functionalization through radical-based reactions or by conversion to a halomethyl intermediate, opening pathways to a different set of derivatives.

Ring Position Functionalization: Exploring reactions such as electrophilic aromatic substitution on the benzene (B151609) ring portion of the molecule could yield derivatives with altered electronic properties. The existing substituents will direct the position of new functional groups, adding another layer of structural diversity.

The overarching goal is to create libraries of advanced derivatives with tailored lipophilicity, electronic properties, and steric profiles for screening in various applications.

Investigation of Catalytic Applications

The application of isothiazole-containing compounds in catalysis is a relatively underexplored but promising field. arkat-usa.org The inherent electronic properties and the presence of heteroatoms suggest that the this compound scaffold could be a valuable platform for developing new catalysts.

Emerging research avenues include:

Ligand Development for Metal Catalysis: The nitrogen and sulfur atoms of the isothiazole ring are potential coordination sites for transition metals. thieme-connect.com Derivatives of this compound could be synthesized to act as bidentate or monodentate ligands. The electronic and steric properties of these ligands could be tuned by modifying the substituents on the benzo[d]isothiazole core, potentially leading to catalysts for a variety of organic transformations, such as cross-coupling reactions.

Organocatalysis: The development of metal-free, small-molecule organocatalysts is a major focus of modern chemistry. The benzo[d]isothiazole framework could be incorporated into structures designed to act as Brønsted or Lewis bases or to participate in hydrogen bonding interactions, thereby catalyzing chemical reactions. The carboxylic acid group itself, or derivatives thereof, could play a direct role in the catalytic cycle.

Integration into Materials Science Research Frameworks

Sulfur-nitrogen heterocycles are known to be important building blocks for materials with interesting electronic and mechanical properties. medwinpublishers.comnih.gov The planar, aromatic nature of the benzo[d]isothiazole system makes it an attractive candidate for integration into advanced materials.

Future research could explore:

Organic Electronics: The fused aromatic system suggests potential for use in organic semiconductors, conductors, or light-emitting materials. zioc.ru By synthesizing derivatives and polymers containing the this compound unit, it may be possible to create materials with specific band gaps and charge transport properties suitable for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

Polymer Science: The carboxylic acid functional group provides a convenient anchor point for polymerization. It could be converted to a monomer and incorporated into the backbone of polyesters or polyamides, or it could be used to graft the benzo[d]isothiazole unit onto existing polymer chains. This could impart novel thermal, optical, or electronic properties to the resulting materials.

Functional Dyes: The extended π-system of the benzo[d]isothiazole core is characteristic of chromophores. Derivatization could lead to the development of novel dyes with applications in sensing, imaging, or as components in dye-sensitized solar cells.

Interdisciplinary Research Collaborations

The full potential of this compound and its derivatives can only be unlocked through synergistic, interdisciplinary collaborations. The structural complexity and functional versatility of this molecule place it at the intersection of several scientific disciplines.

Key collaborative efforts would involve:

Chemistry and Biology/Pharmacology: Synthetic chemists can create libraries of derivatives based on computational modeling, which are then screened by biologists and pharmacologists for various biological activities, such as antimicrobial, antiviral, or anticancer properties. The isothiazole ring is a component in several known biologically active compounds, making this a particularly promising avenue. chemicalbook.comresearchgate.net

Chemistry and Materials Science/Physics: The design and synthesis of novel benzo[d]isothiazole-based polymers or small molecules for electronic applications would require close collaboration between synthetic chemists and materials scientists. researchgate.net Physicists would be instrumental in characterizing the electronic and optical properties of these new materials and fabricating them into devices.

Computational and Experimental Chemistry: Computational chemists can model the properties of hypothetical derivatives, predicting their stability, reactivity, and electronic characteristics. This can guide experimental chemists to prioritize the synthesis of the most promising candidates, saving time and resources.

Such collaborations are essential to bridge the gap from fundamental molecular design to practical application, accelerating the pace of discovery and innovation in the field of sulfur-nitrogen heterocycles.

Q & A

Q. What are the recommended synthetic routes for 3-methylbenzo[d]isothiazole-5-carboxylic acid, and how can purity be optimized?

The compound can be synthesized via cyclization reactions using substituted precursors. For example, describes a method for similar heterocyclic systems involving refluxing with sodium acetate in acetic acid, followed by recrystallization (DMF/acetic acid). To optimize purity:

  • Use stoichiometric control of reactants (e.g., 10% excess of aldehyde derivatives to drive reactions to completion).
  • Employ gradient recrystallization, as seen in , to remove unreacted starting materials .
  • Monitor reaction progress via TLC or HPLC, aligning with protocols in for sample purification .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR and FTIR : To confirm the isothiazole ring structure and methyl/carboxylic acid substituents. provides an example of structural validation using InChI identifiers and IUPAC naming conventions .
  • Mass Spectrometry (HRMS) : For molecular weight verification. highlights HRMS (EI) with experimental vs. calculated values (e.g., C18H17NO3: 295.3) to resolve ambiguities .
  • Elemental Analysis : To validate purity (e.g., C, H, N content), as demonstrated in for related compounds .

Q. What safety protocols are essential for handling this compound?

  • Storage : Keep in airtight containers at 0–6°C to prevent degradation (see for similar esters) .
  • Exposure Mitigation : Use PPE (gloves, goggles) and work in a fume hood. and emphasize avoiding inhalation/contact, with emergency protocols for spills (e.g., acetic acid rinses for skin exposure) .
  • Disposal : Follow guidelines for halogenated waste, as isothiazoles may release toxic fumes upon combustion .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of this compound in multi-step syntheses?

  • Catalyst Optimization : Use Pd-catalyzed cross-coupling for introducing aryl groups (e.g., Suzuki-Miyaura reactions), noting that achieved >95% purity via recrystallization .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. used acetic acid for cyclization, but DMF improved crystal formation .
  • Microwave-Assisted Synthesis : Reduces reaction time for thermally sensitive steps, as applied in for pyrazole derivatives .

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Purity Assessment : Contaminants (e.g., unreacted methyl precursors) may skew results. Re-evaluate via HPLC () or LC-MS .
  • Structural Analog Testing : Compare with derivatives like 5-nitroisothiazole-3-carboxylic acid () to isolate functional groups responsible for activity .
  • Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial tests, as in ) to identify non-linear effects .

Q. What strategies are effective for stabilizing this compound in aqueous solutions?

  • pH Control : Maintain acidic conditions (pH 4–6) to prevent decarboxylation. recommends buffered storage for similar carboxylic acids .
  • Lyophilization : Convert to a stable salt form (e.g., sodium or potassium salts) and lyophilize, as seen in for hygroscopic intermediates .
  • Antioxidants : Add 0.1% BHT to prevent oxidation of the isothiazole ring, a method validated in for bioactive isothiazoles .

Q. How can computational modeling guide the design of bioactive derivatives?

  • DFT Calculations : Predict electron density at the carboxylic acid group to prioritize sites for functionalization (e.g., amidation). used PubChem-derived structural data for modeling .
  • Molecular Docking : Screen derivatives against target proteins (e.g., bacterial dihydrofolate reductase) using software like AutoDock. references antibacterial SAR studies for analogous compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Standardized Calibration : Use certified reference materials (e.g., NIST standards) for DSC or NMR. highlights deviations between calculated and experimental values (e.g., 0.2% error in C/H/N analysis) .
  • Batch Variability : Test multiple synthesis batches (≥3) to identify impurities. notes that >95% purity is critical for reproducibility in isothiazole derivatives .

Q. What factors contribute to inconsistent enzyme inhibition results across studies?

  • Assay Conditions : Variations in buffer ionic strength or temperature (e.g., 25°C vs. 37°C) can alter binding. emphasizes replicating physiological conditions for pharmacological studies .
  • Substrate Competition : Pre-incubate the compound with cofactors (e.g., NADH) to rule out interference, as applied in ’s metabolic studies .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously, as in .
  • Data Validation : Cross-reference spectral data with public databases (e.g., PubChem, ) and report confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzo[d]isothiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methylbenzo[d]isothiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.